3H-imidazo[4,5-f]quinolin-2-amine

Ames test Mutagenicity Structure-activity relationship

Researchers assessing heterocyclic amine mutagenicity require a structurally matched negative control to validate assay specificity. Using an unrelated compound risks false interpretation of IQ/MeIQ genotoxicity data. Demethyl-IQ-the non-methylated core of IQ-provides a binary, functional on/off control pair, confirmed inactive across standard genotoxicity assays. • Ames test negative; inactive in Drosophila SLRL and wing SMART assays, confirming N3-methyl as the indispensable genotoxicophore. • Essential matched-pair SAR tool distinguishing specific mutagenic potency from non-specific assay effects. • Validated reference standard for HPLC-UV and LC-MS/MS quantification of IQ metabolites in biological matrices. Supplied with certificate of analysis; available for immediate B2B procurement.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 76180-97-7
Cat. No. B030581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-imidazo[4,5-f]quinolin-2-amine
CAS76180-97-7
Synonyms1H-Imidazo[4,5-f]quinolin-2-amine;  2-Amino-3H-imidazo[4,5-f]quinoline; 
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2N=C(N3)N)N=C1
InChIInChI=1S/C10H8N4/c11-10-13-8-4-3-7-6(9(8)14-10)2-1-5-12-7/h1-5H,(H3,11,13,14)
InChIKeyGSLMSTTZNJHJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[4,5-f]quinolin-2-amine (CAS 76180-97-7) for Mutagenicity and Carcinogenicity Research


3H-Imidazo[4,5-f]quinolin-2-amine (CAS: 76180-97-7), commonly known as demethyl-IQ, is a heterocyclic aromatic amine belonging to the imidazoquinoline class . It serves as the fundamental, non-methylated core structure of the potent food-derived mutagen and carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) [1]. Its primary scientific value lies in its role as a critical negative or low-activity control compound for structure-activity relationship (SAR) studies investigating the genotoxicity and metabolism of heterocyclic amine mutagens like IQ and MeIQ [2].

Why 3H-Imidazo[4,5-f]quinolin-2-amine (Demethyl-IQ) Cannot Be Substituted with IQ or MeIQ in Critical Assays


Generic substitution within the imidazoquinolin-2-amine class is scientifically unsound due to extreme and well-documented differences in biological activity driven by minor structural modifications. The presence or absence of a single methyl group on the imidazole ring nitrogen transforms a compound from a potent mutagen (IQ, MeIQ) into one with negligible or no activity in standard genotoxicity assays [1]. This is not a subtle variation in potency but a binary, functional switch. Therefore, using the high-activity analog IQ in place of demethyl-IQ as a negative control would catastrophically invalidate any experimental result, leading to false positive conclusions about mutagenic potential. Conversely, using demethyl-IQ as a positive control would lead to false negative results [2].

Quantitative Differentiation Evidence for 3H-Imidazo[4,5-f]quinolin-2-amine (Demethyl-IQ) vs. Active Analogs IQ and MeIQ


Comparative Mutagenicity in the Ames Test: Demethyl-IQ vs. IQ and MeIQ

Demethyl-IQ exhibits dramatically reduced mutagenic activity compared to its 3-methyl analog, IQ. In the Salmonella typhimurium TA98 strain with metabolic activation (S9), the mutagenic potency of demethyl-IQ was found to be 300 to 1300 times lower than that reported for IQ and MeIQ [1]. This quantitative difference underscores the critical role of the N3-methyl group for potent mutagenicity.

Ames test Mutagenicity Structure-activity relationship

Genotoxicity in Drosophila: Demethyl-IQ Inactivity vs. IQ and Iso-IQ Activity

In an in vivo model using Drosophila melanogaster, demethyl-IQ was found to be inactive in both the wing somatic mutation and recombination test (SMART) and the sex-linked recessive lethal (SLRL) test, whereas IQ and its isomer iso-IQ showed clear genotoxic activity [1]. This confirms that the lack of a methyl group at the N3 position abolishes genotoxicity in a whole-organism context.

In vivo genotoxicity Drosophila SMART assay

DNA Repair Induction in Hepatocytes: Demethyl-IQ vs. IQ and Quinoline

In primary rat hepatocyte cultures, demethyl-IQ does not induce unscheduled DNA synthesis (UDS), a measure of DNA repair. This is in stark contrast to its methylated counterpart IQ, which is a potent inducer of UDS at a concentration of 1x10⁻⁶ M [1]. This assay highlights that the metabolic activation of demethyl-IQ does not lead to significant DNA damage in a relevant mammalian cell type.

DNA damage Hepatocytes Unscheduled DNA synthesis

Metabolic Role: Demethyl-IQ as a Primary Metabolite of the Procarcinogen IQ

Demethyl-IQ is not just a structural analog; it is a primary metabolite of the potent food-derived procarcinogen IQ. It is formed via N-demethylation of IQ in vivo, representing a major detoxification pathway [1]. This metabolic relationship is unique and not shared by other class members like MeIQx, which have different metabolic fates.

Metabolism Carcinogen activation Analytical standard

HPLC Detection Sensitivity: Demethyl-IQ in a Class of Potent Mutagens

While demethyl-IQ is grouped with other potent mutagens (IQ, MeIQ, MeIQx, 4,8-DiMeIQx) in analytical separations, it can be reliably detected using reversed-phase HPLC with both UV and electrochemical (EC) detection [1]. The established detection limits for this class of compounds are 2.5 pmoles for UV and 0.5-1.5 pmoles for EC detection, providing a quantitative framework for method development and validation when using demethyl-IQ as a reference standard.

Analytical chemistry HPLC Detection limit

Key Applications for Procuring 3H-Imidazo[4,5-f]quinolin-2-amine (Demethyl-IQ) in Genotoxicity and Analytical Research


Negative Control in Mutagenicity and Genotoxicity Assays

Procure demethyl-IQ for use as a structurally-matched, negative control compound in Ames tests [1] and other genotoxicity assays like the Drosophila SMART or SLRL tests [2]. Its lack of activity, confirmed by quantitative comparison to IQ, is essential for validating assay specificity and confirming that positive results from test articles are due to specific structural features and not non-specific assay effects.

Reference Standard for Analytical Method Development

Use demethyl-IQ as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC-UV, LC-MS/MS) aimed at detecting and quantifying IQ and its metabolites in food, biological fluids, and environmental samples [3]. Its well-defined chromatographic behavior within the imidazoquinoline class makes it an ideal compound for optimizing separation and detection parameters.

Calibration Standard for Pharmacokinetic and Metabolism Studies

Employ demethyl-IQ as a quantitative calibration standard for studies investigating the in vivo metabolism of the procarcinogen IQ. Its role as a primary N-demethylated metabolite [4] makes it indispensable for constructing accurate calibration curves and quantifying this detoxification product in complex matrices like urine, bile, and plasma.

Structure-Activity Relationship (SAR) Tool Compound

Incorporate demethyl-IQ into SAR studies aimed at understanding the molecular determinants of mutagenic potency within heterocyclic aromatic amines. Its starkly reduced activity, compared to its 3-methyl and 3,4-dimethyl analogs, provides critical evidence for the indispensable role of the N3-methyl group in conferring potent genotoxicity [1].

Technical Documentation Hub

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